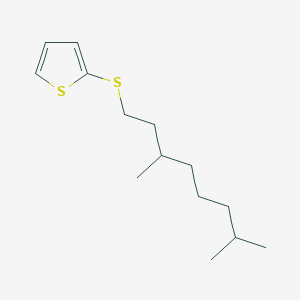

2-(3,7-Dimethyloctylsulfanyl)thiophene

CAS No.: 321858-70-2

Cat. No.: VC19106219

Molecular Formula: C14H24S2

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321858-70-2 |

|---|---|

| Molecular Formula | C14H24S2 |

| Molecular Weight | 256.5 g/mol |

| IUPAC Name | 2-(3,7-dimethyloctylsulfanyl)thiophene |

| Standard InChI | InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3 |

| Standard InChI Key | TWOLMUQSOOZPPE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCC(C)CCSC1=CC=CS1 |

Introduction

Synthesis and Reaction Pathways

Primary Synthesis Routes

The synthesis of 2-(3,7-Dimethyloctylsulfanyl)thiophene typically involves alkylation of 3-thiophenethiol or its derivatives. Two prominent methods are documented:

Method 1: Thiolate Alkylation

-

Formation of Potassium Thiolate: 3-Thiophenethiol (58a) is treated with potassium tert-butoxide in ethanol to generate potassium 3-thiophenethiolate (58b) .

-

Alkylation: The thiolate reacts with 1-bromo-3,7-dimethyloctane (60) under reflux conditions, yielding 2-(3,7-dimethyloctylsulfanyl)thiophene (61) (Scheme 1).

Method 2: Lithium-Halogen Exchange

-

Lithiation: 3-Bromothiophene (6) undergoes lithium-halogen exchange using n-butyllithium at -78°C.

-

Sulfur Quenching: The intermediate is quenched with sulfur to form 3-thiophenethiol (58a), followed by alkylation as above .

Table 1: Synthesis Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | KOtBu, 1-bromo-3,7-dimethyloctane | Ethanol | Reflux | 67–85% |

| 2 | n-BuLi, S, 1-bromo-3,7-dimethyloctane | THF | -78°C to RT | 70–78% |

Derivatization and Functionalization

The compound serves as a precursor for brominated derivatives critical in polymerization:

-

2-Bromo-5-(3,7-dimethyloctylsulfanyl)thiophene (66): Bromination using N-bromosuccinimide (NBS) in CHCl at 0°C .

-

2,5-Dibromo-3-(3,7-dimethyloctylsulfanyl)thiophene (79): Achieved with excess NBS, enabling Stille or Suzuki couplings for polymer synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl): δ 7.27–7.15 (thiophene-H), 3.97–3.92 (SCH), 1.87–1.14 (alkyl chain), 0.93–0.86 (methyl branches) .

-

C NMR: δ 140.2 (C-S), 127.5–125.3 (thiophene-C), 35.1–22.7 (alkyl chain) .

Mass Spectrometry

Applications in Conjugated Polymers

Regioregular Polythiophenes

2-(3,7-Dimethyloctylsulfanyl)thiophene is polymerized via Grignard Metathesis (GRIM) to yield regioregular head-to-tail (HT) poly(3-alkylsulfanylthiophenes). These polymers exhibit:

-

High Hole Mobility: Up to 0.12 cmVs in field-effect transistors .

-

Chiroptical Activity: Circular dichroism (CD) spectra show strong Cotton effects due to helical backbone conformation .

-

Fluorescence Quantum Yield: 24% in solution, making them suitable for light-emitting diodes (LEDs) .

Table 2: Key Properties of Poly(3-(3,7-dimethyloctylsulfanyl)thiophene)

| Property | Value |

|---|---|

| Bandgap | 1.9 eV |

| (UV-Vis) | 480 nm |

| Conductivity | 10–10 S/cm |

Solar Cell Applications

Copolymers with electron-deficient units (e.g., benzothiadiazole) achieve power conversion efficiencies (PCE) of 5.2% in bulk heterojunction solar cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume